molecular formula C7H13ClN2O2 B2995296 Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride CAS No. 146422-41-5

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride

Cat. No. B2995296
Key on ui cas rn: 146422-41-5
M. Wt: 192.64
InChI Key: FCKKXIIHBTZJOU-UHFFFAOYSA-N
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Patent
US05403845

Procedure details

2-Amino-3,4,5,6-tetrahydropyridine-4-carboxylic acid HCl (1.54 g, 8.6 mmol) was suspended in anhydrous methanol (100 ml), and thionyl chloride (0.6 ml, 8.6 mmol) was added dropwise with stirring at room temperature. The resulting solution was refluxed overnight and then evaporated to dryness in vacuo. The resulting crude white solid was recrystallized from methanol/ether to give white crystals 452 mg (27%) mp 180°-181° C., identified as product by 300 MHz nmr and ir 1733 cm-1. Calculated: C 43.64, H 6.8, N 14.55; found: C 43.42, H 6.65, N 14.66.
Name
2-Amino-3,4,5,6-tetrahydropyridine-4-carboxylic acid HCl
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH2:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][CH2:5][N:4]=1.S(Cl)([Cl:14])=O.[CH3:16]O>>[ClH:14].[NH2:2][C:3]1[CH2:8][CH:7]([C:9]([O:11][CH3:16])=[O:10])[CH2:6][CH2:5][N:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
2-Amino-3,4,5,6-tetrahydropyridine-4-carboxylic acid HCl
Quantity
1.54 g
Type
reactant
Smiles
Cl.NC1=NCCC(C1)C(=O)O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude white solid was recrystallized from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=NCCC(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 452 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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